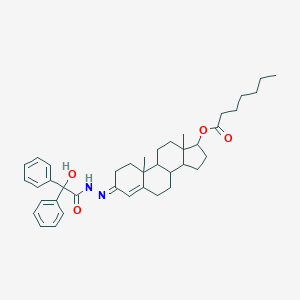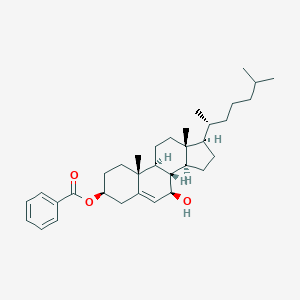
5-Cholestene-3beta,7beta-diol 3-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cholestene-3beta,7beta-diol 3-benzoate is a sterol compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further research.
Applications De Recherche Scientifique
5-Cholestene-3beta,7beta-diol 3-benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5-Cholestene-3beta,7beta-diol 3-benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
5-Cholestene-3beta,7beta-diol 3-benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Cholestene-3beta,7beta-diol 3-benzoate in lab experiments is its low toxicity. It has been found to have a high safety profile, making it an attractive candidate for further research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-Cholestene-3beta,7beta-diol 3-benzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy in treating these diseases. Another area of interest is its potential as an anti-cancer agent. Studies have shown that 5-Cholestene-3beta,7beta-diol 3-benzoate can inhibit the growth of tumor cells, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to determine the optimal dosage and administration methods for this compound in order to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-Cholestene-3beta,7beta-diol 3-benzoate involves the benzoate esterification of 5-Cholestene-3beta,7beta-diol using benzoic anhydride and pyridine. The resulting compound is purified using column chromatography to yield a white solid with a purity of over 95%.
Propriétés
Numéro CAS |
17974-80-0 |
|---|---|
Nom du produit |
5-Cholestene-3beta,7beta-diol 3-benzoate |
Formule moléculaire |
C34H50O3 |
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
[(3S,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27-,28+,29+,30+,31+,33+,34-/m1/s1 |
Clé InChI |
YAQOZGBTTMUPRW-FOYOODKWSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



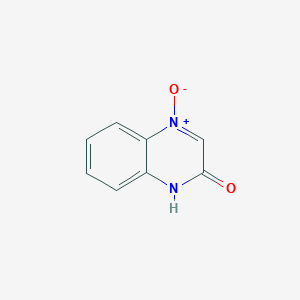
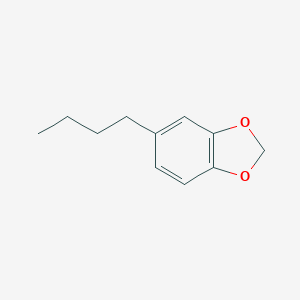
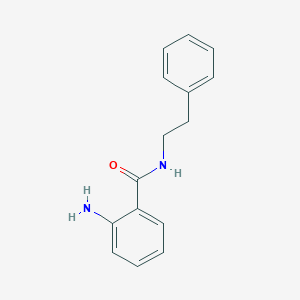
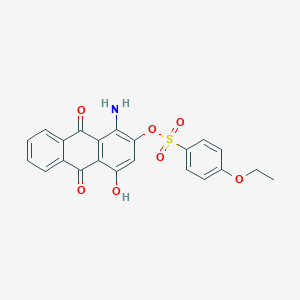
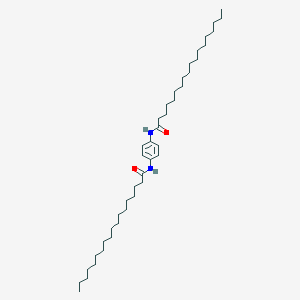
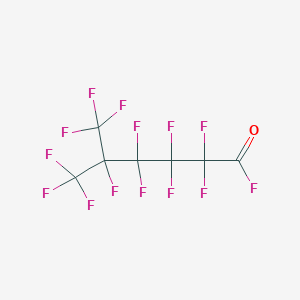
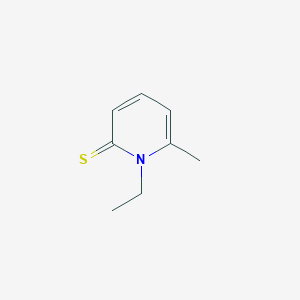
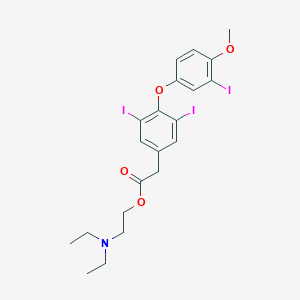
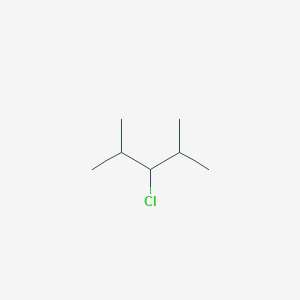
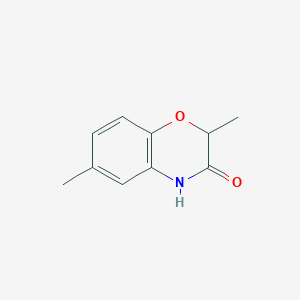
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
